molecular formula C22H29N5O2 B13122818 N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide

N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide

Cat. No.: B13122818
M. Wt: 395.5 g/mol
InChI Key: XHEBMMXCIXAALB-UHFFFAOYSA-N
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Description

N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Adamantane Derivative Synthesis: Adamantane derivatives can be synthesized through Friedel-Crafts alkylation or other suitable methods.

    Coupling Reactions: The triazole and adamantane derivatives are coupled using reagents like EDCI or DCC in the presence of a base.

    Furan-2-Carboxamide Formation: The final step involves the formation of the furan-2-carboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and furan rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: The binding of the compound to its target can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)acetamide
  • N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)benzamide
  • N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)thiophene-2-carboxamide

Uniqueness

N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-5-(pyrrolidin-1-ylmethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]furan-2-carboxamide

InChI

InChI=1S/C22H29N5O2/c28-20(19-4-3-18(29-19)12-26-5-1-2-6-26)25-21-8-16-7-17(9-21)11-22(10-16,13-21)27-15-23-14-24-27/h3-4,14-17H,1-2,5-13H2,(H,25,28)

InChI Key

XHEBMMXCIXAALB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C(=O)NC34CC5CC(C3)CC(C5)(C4)N6C=NC=N6

Origin of Product

United States

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